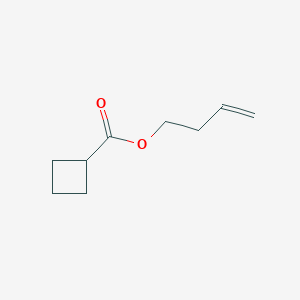
But-3-en-1-yl cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-en-1-yl cyclobutanecarboxylate is an organic compound that features a cyclobutane ring attached to a carboxylate ester group and a butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-1-yl cyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with but-3-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-en-1-yl cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
But-3-en-1-yl cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of But-3-en-1-yl cyclobutanecarboxylate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of cyclobutanecarboxylic acid and but-3-en-1-ol. The cyclobutane ring can undergo ring-opening reactions under certain conditions, which can further participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarboxylic acid: Shares the cyclobutane ring and carboxyl group but lacks the butenyl ester group.
But-3-en-1-yl acetate: Contains the butenyl group and ester functionality but lacks the cyclobutane ring.
Uniqueness
But-3-en-1-yl cyclobutanecarboxylate is unique due to the combination of the cyclobutane ring and the butenyl ester group
Propriétés
Numéro CAS |
42392-32-5 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
but-3-enyl cyclobutanecarboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-11-9(10)8-5-4-6-8/h2,8H,1,3-7H2 |
Clé InChI |
PLKZGVGTBFNIHE-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOC(=O)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



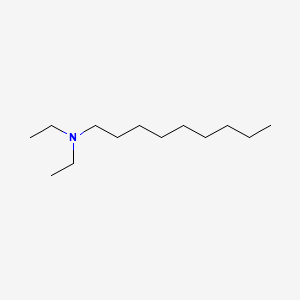
![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)
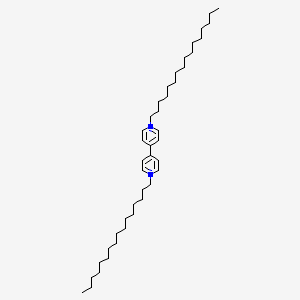


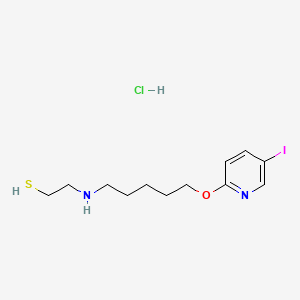

![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
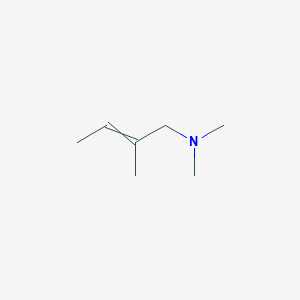
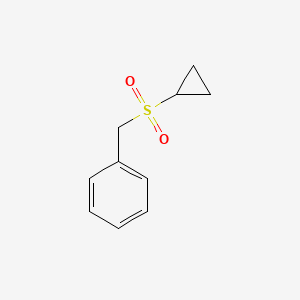

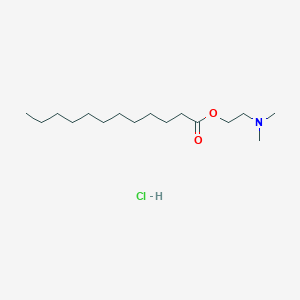
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
